molecular formula C7H12N2O B14398536 3-Butyl-4-methyl-1,2,5-oxadiazole CAS No. 88406-39-7

3-Butyl-4-methyl-1,2,5-oxadiazole

Cat. No.: B14398536
CAS No.: 88406-39-7
M. Wt: 140.18 g/mol
InChI Key: YSIPJVVRWAJACH-UHFFFAOYSA-N
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Description

3-Butyl-4-methyl-1,2,5-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acylhydrazones using various oxidants such as copper(II) triflate (Cu(OTf)2), iodine (I2), or hypervalent iodine . The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Butyl-4-methyl-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Butyl-4-methyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups can influence its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

88406-39-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-butyl-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3

InChI Key

YSIPJVVRWAJACH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NON=C1C

Origin of Product

United States

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